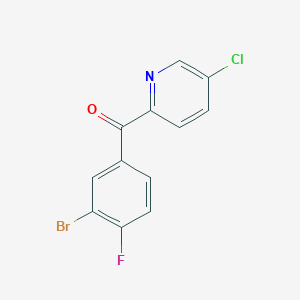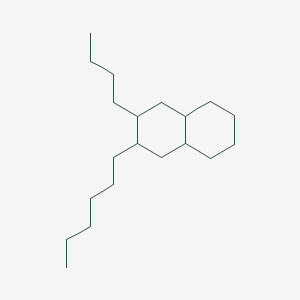
Naphthalene, 2-butyl-3-hexyldecahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 2-butyl-3-hexyldecahydro-: is a chemical compound with the molecular formula C20H38 and a molecular weight of 278.52 g/mol It is a derivative of naphthalene, characterized by the presence of butyl and hexyl groups attached to the decahydro-naphthalene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-butyl-3-hexyldecahydro- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Naphthalene is subjected to hydrogenation in the presence of a catalyst such as palladium or platinum. The reaction is carried out at elevated temperatures and pressures to achieve the decahydro-naphthalene structure.
Alkylation: The decahydro-naphthalene is then alkylated using butyl and hexyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of Naphthalene, 2-butyl-3-hexyldecahydro- may involve continuous flow reactors to ensure efficient hydrogenation and alkylation processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 2-butyl-3-hexyldecahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to further hydrogenate the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can then undergo further substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine, followed by nucleophilic substitution with reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated derivatives.
Substitution: Halogenated derivatives, substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
Naphthalene, 2-butyl-3-hexyldecahydro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Naphthalene, 2-butyl-3-hexyldecahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes, influencing cellular functions.
Comparación Con Compuestos Similares
Naphthalene, 2-butyl-3-hexyldecahydro- can be compared with other similar compounds, such as:
Naphthalene, 2-butyl-3-octyldecahydro-: Similar structure but with an octyl group instead of a hexyl group.
Naphthalene, 2-ethyl-3-hexyldecahydro-: Similar structure but with an ethyl group instead of a butyl group.
Naphthalene, 2-butyl-3-pentyldecahydro-: Similar structure but with a pentyl group instead of a hexyl group.
These compounds share similar chemical properties but differ in their specific alkyl groups, which can influence their reactivity and applications.
Propiedades
Número CAS |
66455-55-8 |
|---|---|
Fórmula molecular |
C20H38 |
Peso molecular |
278.5 g/mol |
Nombre IUPAC |
2-butyl-3-hexyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C20H38/c1-3-5-7-8-12-18-16-20-14-10-9-13-19(20)15-17(18)11-6-4-2/h17-20H,3-16H2,1-2H3 |
Clave InChI |
JYUNEDWDLIQLBW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CC2CCCCC2CC1CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



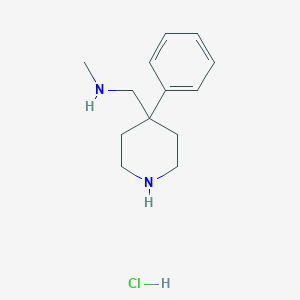
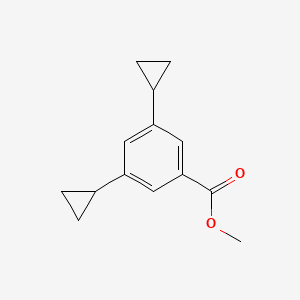
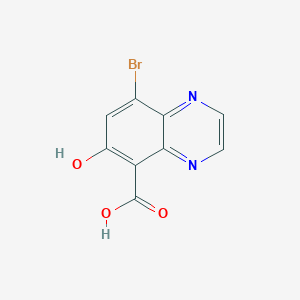


![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
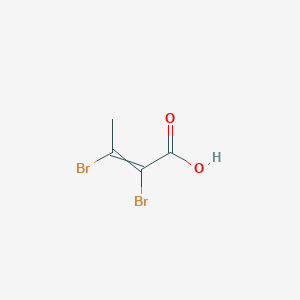
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]-1,2,3,4-tetrahydropyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B13990730.png)

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
